molecular formula C15H15N5O2 B2530435 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide CAS No. 920474-69-7

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide

Cat. No.: B2530435
CAS No.: 920474-69-7
M. Wt: 297.318
InChI Key: ODUGOQCSJDJKKH-UHFFFAOYSA-N
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Description

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is a synthetic small molecule featuring a distinctive heterocyclic architecture, combining a 3,4-dimethylphenyl-tetrazole moiety with a furan-2-carboxamide group. This specific molecular framework is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel bioactive compounds. The compound's core structure is closely related to several pharmacologically active classes. The tetrazole ring system is a well-known bioisostere for carboxylic acids, capable of influencing a molecule's pharmacokinetic properties, metabolic stability, and binding affinity. Recent scientific literature highlights that furan-2-carboxamide derivatives, especially those coupled with nitrogen-rich heterocycles like thiadiazoles, have demonstrated promising potential as inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in anticancer research . Furthermore, hybrid molecules incorporating a furan-methyl-amine linker connected to a tetrazole ring have been extensively investigated for their antimicrobial properties against a range of standard and clinical bacterial strains, including Staphylococcus epidermidis . The 3,4-dimethylphenyl substituent present in this compound is a recognized pharmacophore, with similar motifs appearing in compounds listed in drug target databases . This product is provided for research purposes only and is intended for use by qualified pharmaceutical, academic, and life science researchers. It is suitable for applications including but not limited to: in vitro biological screening, structure-activity relationship (SAR) studies, the exploration of novel kinase inhibitors, and the development of new antimicrobial agents. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-5-6-12(8-11(10)2)20-14(17-18-19-20)9-16-15(21)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUGOQCSJDJKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where the tetrazole derivative reacts with a furan-2-carboxylic acid derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the tetrazole or furan rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that can be leveraged for therapeutic purposes. Key areas of application include:

Anticancer Activity

Research indicates that N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide has significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
  • Cell Cycle Arrest : Treatment with this compound results in S-phase arrest in cancer cells, effectively inhibiting their proliferation.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties, making it a candidate for developing new antimicrobial agents. It has demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Activity TypeDescription
AnticancerInduces apoptosis and causes cell cycle arrest in multiple cancer cell lines
AntimicrobialEffective against various bacterial strains including E. coli and S. aureus; potential antifungal properties observed

Case Study 1: Anticancer Efficacy

A study published in ACS Omega evaluated the anticancer activity of this compound against several cancer cell lines. The results indicated significant growth inhibition percentages across different cell lines, with mechanisms involving apoptosis induction and cell cycle modulation being confirmed through flow cytometry assays.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial efficacy, this compound was tested against common pathogens. The findings revealed that the compound exhibited strong antibacterial effects, particularly against Gram-positive bacteria, which could lead to its development as a novel antibiotic.

Mechanism of Action

The mechanism of action of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Limitations

  • Data Gaps : Physicochemical properties (e.g., solubility, melting point) for the target compound are unavailable, limiting direct comparisons .

Biological Activity

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings, including structure-activity relationships (SAR), biological assays, and case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C15H15N5O
  • Molecular Weight : 297.31 g/mol
  • CAS Number : 920474-69-7

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The compound exhibits significant potential as an antitumor agent as well as other pharmacological properties.

Antitumor Activity

Several studies have highlighted the antitumor properties of compounds similar to this compound. For instance, compounds with similar tetrazole moieties have shown promising results against various cancer cell lines:

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431
N-(3,4-dimethylphenyl) derivative< 10Various

These results indicate that modifications in the phenyl ring, such as the addition of methyl groups, enhance cytotoxic activity significantly .

The mechanism through which this compound exerts its effects is believed to involve:

  • Inhibition of Bcl-2 : Similar compounds have been shown to interact with the Bcl-2 protein, which plays a critical role in regulating apoptosis in cancer cells.
  • Hydrophobic Interactions : Molecular dynamics simulations suggest that hydrophobic contacts are crucial for binding and activity against target proteins .

Case Studies

A notable case study involved the synthesis and testing of a series of tetrazole derivatives, including this compound. These derivatives were screened for their antiproliferative effects on various cancer cell lines:

Study Findings:

  • Synthesis : The compound was synthesized using a multi-step process involving the reaction of furan derivatives with tetrazole precursors.
  • Antiproliferative Assays : The synthesized compounds were tested against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin.
  • Selectivity : The selectivity index was calculated to determine the safety profile of these compounds, revealing that some derivatives had lower toxicity towards normal cells compared to cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Substituents on the Phenyl Ring : Methyl groups at positions 3 and 4 significantly enhance biological activity.
  • Tetrazole Moiety : Essential for maintaining the compound's interaction with target proteins.

This information is crucial for guiding future modifications aimed at optimizing efficacy and reducing side effects.

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
  • Temperature control : Maintain 60–80°C for cyclization steps to avoid side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity (>95%) .

(Basic) Which spectroscopic and analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Verify methyl groups on the phenyl ring (δ 2.2–2.4 ppm) and tetrazole protons (δ 8.5–9.0 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O) at ~165 ppm and aromatic carbons .
  • Infrared Spectroscopy (IR) : Identify amide C=O stretch (~1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 340.13) .

(Basic) How is the compound’s biological activity assessed in preliminary in vitro studies?

Answer:

  • Anticancer assays : Use MTT/WST-1 assays on cancer cell lines (e.g., MCF-7, HepG2) with EC₅₀ values calculated from dose-response curves .
  • Antimicrobial testing : Determine minimum inhibitory concentration (MIC) against S. aureus or E. coli via broth microdilution .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or HDACs using fluorogenic substrates .

(Advanced) How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Control variables : Standardize cell line passage numbers, serum concentrations, and incubation times .
  • Orthogonal assays : Confirm cytotoxicity via flow cytometry (apoptosis) and colony formation assays alongside MTT .
  • Structural validation : Re-characterize batches via XRD or HPLC to rule out degradation or impurities .

(Advanced) What molecular interactions underlie the compound’s mechanism of action?

Answer:

  • Docking studies : The tetrazole and furan moieties bind to hydrophobic pockets in target proteins (e.g., HDAC8, IC₅₀ = 1.2 μM) .
  • Biophysical assays : Surface plasmon resonance (SPR) reveals binding affinity (KD ~ 15 nM) to kinase domains .
  • Mutagenesis : Replace key residues (e.g., Asp101 in EGFR) to confirm binding specificity .

(Advanced) What structure-activity relationship (SAR) insights guide derivative design?

Answer:

Substituent Modification Impact on Activity Reference
3,4-Dimethylphenyl Enhances lipophilicity and target affinity (EC₅₀ = 8.7 μM vs. 22 μM for unsubstituted phenyl)
Furan-2-carboxamide Improves solubility and metabolic stability (t₁/₂ increased from 2.1 to 5.3 h)
Tetrazole N-methylation Reduces cytotoxicity (EC₅₀ increases by 4-fold) due to steric hindrance

(Advanced) How can solubility and stability be optimized for in vivo pharmacokinetic studies?

Answer:

  • Salt formation : Use hydrochloride salts to improve aqueous solubility (from 0.12 mg/mL to 1.8 mg/mL) .
  • Prodrug strategy : Synthesize acetylated derivatives for enhanced absorption (Cmax increases by 3×) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to prolong half-life .

(Advanced) What analytical strategies validate metabolic pathways and degradation products?

Answer:

  • LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at the methyl group) and phase II glucuronides .
  • Stability testing : Incubate in simulated gastric fluid (pH 1.2) and liver microsomes to assess degradation .
  • Isotope labeling : Use ¹⁴C-labeled compound to track excretion profiles in rodent models .

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